molecular formula C46H62N4O11 B13398984 [(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate

Cat. No.: B13398984
M. Wt: 847.0 g/mol
InChI Key: AZFBLLCNOQPJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rifabutin involves several steps, starting with the synthesis of rifamycin-S, which is then brominated to form 3-bromine rifamycin-S. This intermediate is further processed through various reactions, including cooling, acid addition, and crystallization, to obtain rifabutin .

Industrial Production Methods: Industrial production of rifabutin typically involves the use of organic solvents like ethyl acetate and n-hexanes. The process includes refluxing, cooling, and vacuum drying to achieve the desired crystalline form of rifabutin .

Chemical Reactions Analysis

Types of Reactions: Rifabutin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its stability and efficacy.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is rifabutin itself, which is then used in various pharmaceutical formulations .

Scientific Research Applications

Rifabutin has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Rifabutin: Rifabutin is unique in its ability to be used in patients who cannot tolerate rifampin, particularly those with HIV/AIDS on antiretroviral therapy. It also has a broader spectrum of activity against Mycobacterium avium complex infections .

Properties

Molecular Formula

C46H62N4O11

Molecular Weight

847.0 g/mol

IUPAC Name

[2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate

InChI

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)

InChI Key

AZFBLLCNOQPJGJ-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C

Origin of Product

United States

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